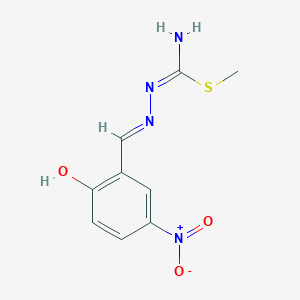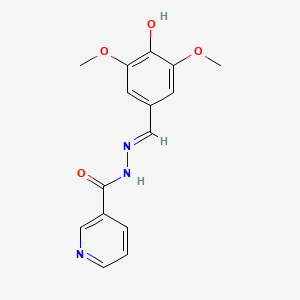![molecular formula C13H13ClN4O2S B3727696 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B3727696.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide
Overview
Description
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide, also known as Allopurinol, is a xanthine oxidase inhibitor that is used in the treatment of gout and hyperuricemia. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential applications in scientific research.
Mechanism of Action
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide reduces the production of uric acid, which is the primary cause of gout and hyperuricemia.
Biochemical and Physiological Effects:
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide has several biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent gout attacks. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress-related diseases. Additionally, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide has been shown to have anti-inflammatory properties, which may help to reduce inflammation in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied and is widely used in the treatment of gout and hyperuricemia. However, one limitation of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide in lab experiments is that it may not be effective in all types of diseases, and its effects may vary depending on the disease being studied.
Future Directions
There are several future directions in the study of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide. One potential area of research is the use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of research is the use of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, further research is needed to fully understand the antioxidant and anti-inflammatory properties of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide and their potential applications in the treatment of various diseases.
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases such as cardiovascular disease and neurodegenerative disorders. 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-7(21-13-17-10(15)6-11(19)18-13)12(20)16-9-4-2-8(14)3-5-9/h2-7H,1H3,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSQHQBMNMERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-one](/img/structure/B3727614.png)
![3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3727621.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727638.png)


![N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727647.png)

![N'-(2-hydroxybenzylidene)tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B3727653.png)
![2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B3727663.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3727669.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727677.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3727682.png)
![4-{[(5-bromo-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3727686.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B3727701.png)